molecular formula C11H17ClN2O2S B6225031 N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride CAS No. 1835647-71-6

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride

Cat. No.: B6225031
CAS No.: 1835647-71-6
M. Wt: 276.78 g/mol
InChI Key: NOMZJCZEOXLNLV-UHFFFAOYSA-N
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Description

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride typically involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the benzenesulfonamide group.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)methylbenzenesulfonamide
  • N-(pyrrolidin-2-yl)methylbenzenesulfonamide
  • N-(pyrrolidin-2-yl)methylbenzenesulfonamide acetate

Uniqueness

N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the benzenesulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

1835647-71-6

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12-13H,4-5,8-9H2;1H

InChI Key

NOMZJCZEOXLNLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

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